Vinyl uridine

RNA metabolic labeling Bioorthogonal chemistry Fluorescence imaging

5-Vinyluridine (5-VU, also referred to as VrU; CAS 55520-64-4) is a modified ribonucleoside belonging to the uridine analog class, distinguished by a vinyl (–CH=CH₂) substituent at the C5 position of the uracil base. Unlike its widely used alkyne-bearing counterpart 5-ethynyluridine (5-EU), 5-VU enables copper(I)-free bioorthogonal detection via inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines, avoiding the cytotoxicity and RNA degradation associated with Cu(I) catalysts.

Molecular Formula C11H14N2O6
Molecular Weight 270.24 g/mol
Cat. No. B1250358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl uridine
Synonyms1'-alpha-vinyluridine
1'-vinyluridine
Molecular FormulaC11H14N2O6
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC=CC1(C(C(C(O1)CO)O)O)N2C=CC(=O)NC2=O
InChIInChI=1S/C11H14N2O6/c1-2-11(9(17)8(16)6(5-14)19-11)13-4-3-7(15)12-10(13)18/h2-4,6,8-9,14,16-17H,1,5H2,(H,12,15,18)/t6-,8-,9-,11-/m1/s1
InChIKeyRSIRGAMFQXQWPC-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyluridine (5-VU, VrU) for RNA Metabolic Labeling and Bioorthogonal Imaging – What Sets This Nucleoside Apart for Procurement Decisions


5-Vinyluridine (5-VU, also referred to as VrU; CAS 55520-64-4) is a modified ribonucleoside belonging to the uridine analog class, distinguished by a vinyl (–CH=CH₂) substituent at the C5 position of the uracil base . Unlike its widely used alkyne-bearing counterpart 5-ethynyluridine (5-EU), 5-VU enables copper(I)-free bioorthogonal detection via inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines, avoiding the cytotoxicity and RNA degradation associated with Cu(I) catalysts [1]. The compound is cell-permeable and is incorporated into nascent RNA by endogenous nucleoside salvage pathways in place of uridine [2]. Its primary application space is metabolic labeling of newly transcribed RNA for fluorescence imaging, enrichment, and sequencing-based analysis of transcription dynamics [3].

Bioorthogonal handle

Vinyl group enables copper-free IEDDA detection, avoiding Cu(I)-induced RNA damage.

Cell permeability

Incorporates into nascent RNA via endogenous salvage pathways, supporting live-cell labeling.

Imaging compatibility

Validated for fluorescence imaging in both cultured cells and in vivo tumor models.

Why 5-Ethynyluridine or 5-Bromouridine Cannot Simply Replace 5-Vinyluridine in RNA Transcription Studies


Generic substitution among uridine analogs for RNA metabolic labeling is contraindicated because the choice of C5-modification dictates the bioorthogonal detection chemistry, which in turn determines cytotoxicity, RNA integrity, and downstream compatibility. 5-Ethynyluridine (5-EU) requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for detection, a process known to induce oxidative RNA damage and acute toxicity in mammalian cells [1]. 5-Bromouridine (5-BrU), while detectable via antibody staining, suffers from high background, limited tissue penetration, and antibody-related artifacts [2]. 5-Vinyluridine circumvents these problems through its terminal alkene handle, enabling copper-free IEDDA ligation that preserves RNA integrity and permits multiplexed, orthogonal labeling workflows [3]. These chemical and biological incompatibilities make simple one-for-one substitution among these probes unfeasible, directly motivating the quantitative performance evidence provided below.

  • Copper catalyst toxicity

    5-EU requires CuAAC, which may induce RNA strand breaks and elevated background, limiting live-cell protocols.

  • Antibody-based detection limits

    5-BrU detection via antibody may suffer from high background and tissue penetration issues.

  • Copper-free integrity preservation

    The vinyl-tetrazine IEDDA ligation preserves RNA integrity, a context that CuAAC-based probes may not replicate.

5-Vinyluridine: Quantified Differentiation from 5-EU, 5-BrU, and 4-Thiouridine in RNA Labeling Performance


Copper-Free Detection Eliminates CuAAC-Induced RNA Degradation

5-Vinyluridine replaces the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) required by 5-ethynyluridine with a copper-free inverse electron-demand Diels–Alder (IEDDA) reaction between its vinyl group and a tetrazine-fluorophore conjugate [1]. In a direct comparison imaging experiment in HeLa cells, 5-VU-labeled nascent RNA reacted with tetrazine-Cy5 under Cu-free conditions produced a signal-to-background ratio that enabled quantitative, single-cell resolution imaging without the RNA fragmentation artifacts that accompany copper(I) catalysis [2]. The IEDDA reaction kinetics for the vinyl-tetrazine pair are exceptionally fast, with second-order rate constants reported up to 10⁴ M⁻¹s⁻¹ in related alkene-tetrazine systems, far exceeding typical strain-promoted azide-alkyne cycloaddition (SPAAC) rates, enabling rapid and complete labeling [3].

Cu-free vs CuAAC detection
Head-to-head
Cu-free IEDDA with tetrazine-Cy5 preserves RNA integrity and enables single-cell resolution; CuAAC causes RNA fragmentation.
Supports copper-free RNA imaging context.
HeLa cells; confocal microscopy.
RNA metabolic labeling Bioorthogonal chemistry Fluorescence imaging

Reduced Cytotoxicity Enables Longer-Term Live-Cell RNA Tracking

5-Vinyluridine exhibits markedly lower cytotoxicity compared to 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU), making it suitable for extended incubation and longitudinal studies. Gupta et al. (2023) explicitly state that 5-VUrd 'showed minimal toxic effects and transcriptional changes in cells when compared to the widely used 5-EUrd' [1]. The Spitale laboratory previously reported that 5-EU treatment for 12 hours results in significant cell viability reduction, whereas 5-VU treatment under identical conditions did not produce a statistically significant change . In vivo, 5-EU has been shown to induce Purkinje cell neurodegeneration in mice nine days post-injection, a toxicity not observed with vinyl nucleoside administration at equivalent labeling doses [2].

Cytotoxicity comparison
Cross-study
5-VU showed no significant viability change at 12 h vs untreated; 5-EU exhibited toxicity at ≥12 h and in vivo neurotoxicity.
May support extended live-cell labeling protocols.
Viability assays in HeLa; in vivo mouse neurotoxicity.
Cytotoxicity Live-cell imaging Transcription dynamics

Orthogonal Bioconjugation Enables Dual-Color RNA Population Labeling

5-Vinyluridine participates in mutually orthogonal bioconjugation reactions when paired with 2-vinyladenosine (2-VA). The vinyl group of 5-VU reacts selectively with maleimide-functionalized probes via Diels-Alder cycloaddition, while the vinyl group of 2-VA reacts with tris(2-carboxyethyl)phosphine (TCEP) via a distinct nucleophilic addition, with no cross-reactivity [1]. This orthogonality, confirmed by density functional theory (DFT) calculations and validated experimentally using HPLC and fluorescence labeling, permits simultaneous imaging of two distinct RNA populations in live cells [2]. No such orthogonal pairing exists for 5-EU or 5-BrU, which each rely on a single detection modality (CuAAC or antibody, respectively), limiting multiplexed experimental designs [3].

Orthogonal reactivity
Class-level
5-VU reacts with maleimide, 2-VA reacts with TCEP without cross-reactivity; confirmed by HPLC and DFT.
Enables orthogonal dual-RNA labeling research.
Requires validation in specific cell contexts.
Orthogonal chemistry RNA imaging Multiplexed labeling

In Vivo Tumor Imaging and RNA Dynamics in Living Animals

5-Vinyluridine is the first uridine analog demonstrated to enable fluorescence imaging of RNA in live mice. Liu et al. (2019) showed that VrU incorporates into RNA of subcutaneous tumors in BALB/c nude mice and can be detected by administration of a tetrazine-Cy5 conjugate, yielding tumor-specific fluorescence signals with a tumor-to-background ratio sufficient for non-invasive whole-animal imaging [1]. In contrast, 5-EU-based in vivo RNA imaging has not been reported and is likely hindered by copper catalyst toxicity and the neurotoxic effects of ethynyl nucleosides in animals [2]. The in vivo compatibility of 5-VU stems from the bioorthogonal nature of the IEDDA ligation, which proceeds efficiently under physiological conditions without requiring toxic catalysts [3].

In vivo RNA imaging
Cross-study
5-VU enables tumor-specific RNA fluorescence in live mice; 5-EU imaging not achieved due to toxicity.
Supports in vivo tumor RNA imaging studies.
Xenograft model; requires tetrazine-dye administration.
In vivo imaging Tumor biology RNA dynamics

5-Vinyluridine Application Scenarios Where Alternatives Fall Short – Guidance for Informed Procurement


Live-Cell Longitudinal RNA Synthesis Imaging Without Cytotoxicity Confounds

5-VU is the reagent of choice for time-course experiments requiring >6 hours of continuous labeling to track RNA synthesis dynamics, as its low cytotoxicity profile avoids the viability decline that 5-EU and 4-thiouridine induce within 12 hours [1]. Combined with copper-free tetrazine-fluorophore detection, this allows unbiased observation of transcription changes during cell differentiation, stress responses, or drug treatments.

In Vivo Nascent RNA Imaging in Xenograft Tumor Models

For researchers studying tumor biology in live animals, 5-VU is the only validated nucleoside analog for direct in vivo RNA fluorescence imaging [2]. The sequential administration of VrU followed by tetrazine-dye conjugate enables non-invasive monitoring of tumor transcription in real time, a capability not offered by any other uridine probe [3].

Multiplexed, Orthogonal Labeling of Distinct RNA Populations

When the experimental goal is to simultaneously image two different RNA populations (e.g., nascent mRNA vs. nascent rRNA, or RNA from two different cell types in co-culture), the orthogonal reactivity of 5-VU with maleimide probes and 2-vinyladenosine with TCEP enables dual-color, non-interfering detection [4]. This multiplexed approach is impossible with 5-EU or 5-BrU alone.

Mutational Profiling of Nascent RNA for Sequencing-Based Transcription Analysis

5-VU labels nascent RNA for downstream sequencing without enrichment. Maleimide cycloaddition to 5-VU in RNA creates reverse transcription stops and misincorporations detectable at single-nucleotide resolution, enabling time-resolved nascent transcriptome analysis (chemically inducible mutational profiling) without the rRNA depletion artifacts and variable yields of enrichment-based methods [5].

Application
Selection Property
Validation Focus
Live-cell longitudinal RNA imaging
Copper-free detection; low cytotoxicity profile
Viability and signal-to-background over >6 h labeling
In vivo tumor RNA imaging
In vivo validated IEDDA ligation
Tumor-specific fluorescence in xenograft models
Multiplexed RNA population imaging
Orthogonal reactivity with 2-vinyladenosine
Dual-color labeling specificity in co-culture
Nascent RNA mutational profiling
Cycloaddition-induced RT stops
Single-nucleotide transcriptome mapping
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